molecular formula C19H27N7O B12175408 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12175408
M. Wt: 369.5 g/mol
InChI Key: KBTYMSGCWQDVDX-UHFFFAOYSA-N
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Description

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a pyrimidine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazole ring, the attachment of the cyclopentylethyl group, and the incorporation of the pyrimidine and piperidine rings. Common reagents used in these reactions include hydrazine, cyclopentanone, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H27N7O/c27-17(15-7-3-12-26(13-15)19-20-10-4-11-21-19)23-18-22-16(24-25-18)9-8-14-5-1-2-6-14/h4,10-11,14-15H,1-3,5-9,12-13H2,(H2,22,23,24,25,27)

InChI Key

KBTYMSGCWQDVDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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